REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=[O:12])[O:4][C:2]2=[O:3].[H-].[Na+].[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Cl)=[CH:18][CH:17]=1>CC(N(C)C)=O>[F:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:6]2[C:5](=[O:12])[O:4][C:2](=[O:3])[C:1]3=[CH:11][CH:10]=[CH:9][CH:8]=[C:7]23)=[CH:18][CH:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained from 5.0 g
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature for about 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture is concentrated in vacuo to about one half its volume
|
Type
|
ADDITION
|
Details
|
a mixture of ice and water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under suction
|
Type
|
WASH
|
Details
|
washed with pentane
|
Type
|
DISSOLUTION
|
Details
|
The solid material is then dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
ADDITION
|
Details
|
about twice the volume of diethyl ether added
|
Type
|
CUSTOM
|
Details
|
to crystallize N-(p-fluorobenzyl)isatoic anhydride, m.p. 142°-145°C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2C=3C(C(=O)OC2=O)=CC=CC3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |